

Application Note: NMR Characterization of Lopinavir N2,N5-divalinate Impurity

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Compound of Interest

Compound Name: *Lopinavir N2,N5-Divalinate Impurity*
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Introduction

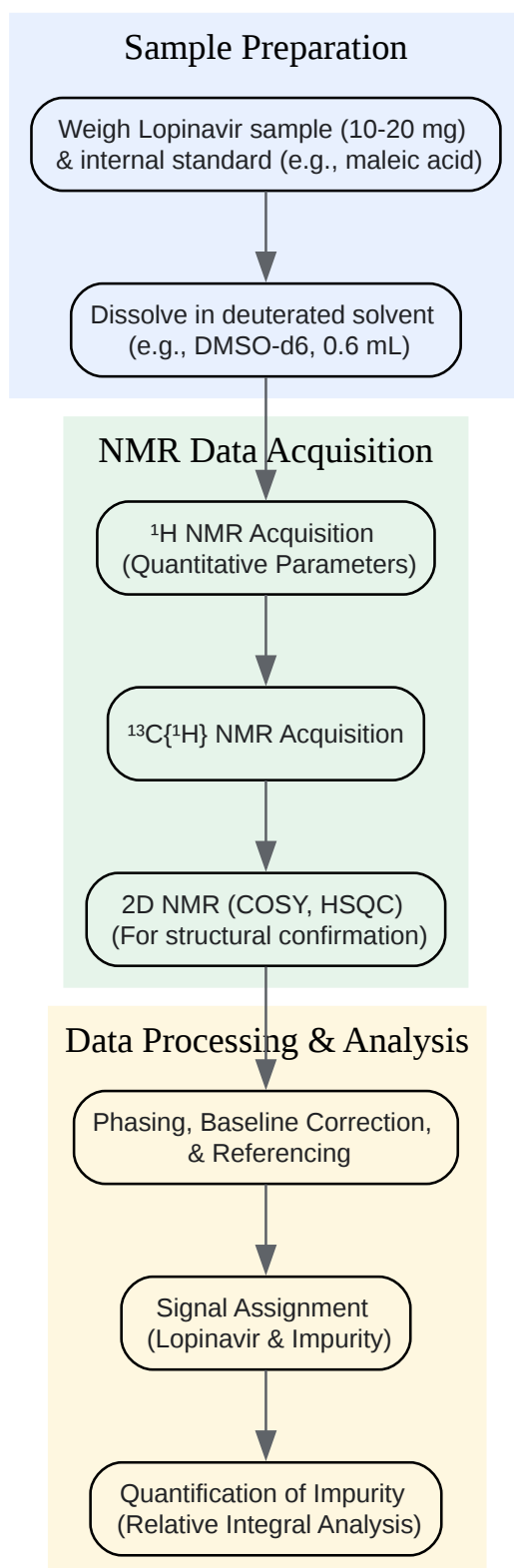
Lopinavir is a critical antiretroviral agent, widely used in the treatment of HIV-1 infection as a protease inhibitor.[1][2] The stringent safety and efficacy requirements for active pharmaceutical ingredients (APIs) necessitate a thorough understanding and control of any impurities that may arise during synthesis, purification, or storage.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities present at levels above a certain threshold, typically 0.10% or higher.[4][5]

This application note presents a detailed protocol and analysis framework for the characterization of a potential process-related impurity of Lopinavir, namely Lopinavir N2,N5-divalinate, using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an unparalleled analytical technique for the structural elucidation of organic molecules, providing unambiguous information about the molecular framework and stereochemistry.[6][7] Its quantitative application (qNMR) further allows for the determination of impurity levels without the need for a specific reference standard of the impurity itself.[5][6]

Herein, we will outline the experimental methodology for acquiring high-quality NMR data and provide a detailed analysis of the expected ^1H and ^{13}C NMR spectra of Lopinavir and its N2,N5-divalinate impurity. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of Lopinavir and other pharmaceutical products.

Experimental Workflow and Protocols

A systematic approach is essential for the reliable characterization of pharmaceutical impurities. The following workflow outlines the key steps from sample preparation to data analysis.



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Figure 2: Structures of Lopinavir and the proposed N2,N5-divalinate impurity. The sites of valine acylation on the impurity are highlighted. (Note: A placeholder is used for the impurity structure image).

¹H NMR Spectral Comparison

The ¹H NMR spectrum of Lopinavir exhibits a complex pattern of signals. [3] The formation of the N2,N5-divalinate impurity will introduce new signals and shift existing ones.

Key Diagnostic Changes:

- Appearance of Valine Signals: The most obvious change will be the appearance of new signals corresponding to the two valine moieties. These will include:
 - Two new α -proton signals (CH-NH) in the range of 3.5-4.5 ppm.
 - Two new β -proton signals (CH-CH(CH₃)₂) around 2.0-2.5 ppm.
 - Four new methyl group signals (doublets) in the upfield region, typically between 0.8 and 1.2 ppm.
- Downfield Shift of N-H Protons: The N-H protons of the newly formed amide bonds will appear as doublets in the downfield region (typically 7.5-8.5 ppm), showing coupling to the adjacent α -protons of the valine units.
- Shift of Lopinavir Core Protons: The protons on the carbons adjacent to the newly formed amide bonds (the N2 and N5 positions of the lopinavir backbone) will experience a significant downfield shift due to the electron-withdrawing effect of the carbonyl group. This deshielding effect is a key indicator of N-acylation. [8]

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary information for structural confirmation.

Key Diagnostic Changes:

- New Carbonyl Signals: Two new carbonyl carbon signals from the valine amide bonds will appear in the range of 170-175 ppm.

- New Valine Carbon Signals: Signals corresponding to the α -carbon, β -carbon, and methyl carbons of the two valine units will be present.
- Shift of Lopinavir Core Carbons: The carbons directly bonded to the nitrogens at the N2 and N5 positions will show a downfield shift upon acylation.

Summary of Expected Chemical Shifts

The following table summarizes the key expected ^1H and ^{13}C NMR chemical shifts for Lopinavir and the N2,N5-divalinate impurity in DMSO- d_6 .

Functional Group	Lopinavir (^1H ppm)	Lopinavir N2,N5-divalinate (^1H ppm)	Lopinavir (^{13}C ppm)	Lopinavir N2,N5-divalinate (^{13}C ppm)
Valine α -CH	-	~4.0 - 4.5	-	~58 - 62
Valine β -CH	-	~2.0 - 2.5	-	~30 - 34
Valine γ -CH ₃	-	~0.8 - 1.2	-	~18 - 22
Amide N-H	~7.5 - 8.5 (existing)	~7.5 - 8.5 (new)	-	-
Amide C=O	-	-	~170-175 (existing)	~170-175 (new)
Lopinavir CH-N2/N5	~3.5 - 4.0	~4.0 - 4.8 (downfield shift)	~50 - 60	~52 - 62 (downfield shift)
Aromatic Protons	~6.8 - 7.3	~6.8 - 7.3	~125 - 150	~125 - 150

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of the Lopinavir sample and the concentration of the N2,N5-divalinate impurity without requiring an isolated standard of the impurity. [5] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. [5] Procedure:

- Acquire a quantitative ^1H NMR spectrum as described in the protocol, using a known mass of an internal standard.
- Identify a well-resolved signal for the Lopinavir API (analyte 'a') and a well-resolved signal for the impurity (analyte 'i').
- Identify a well-resolved signal for the internal standard ('std').
- Integrate the selected signals accurately.
- Calculate the amount of the impurity relative to the API using the following formula:

$$\% \text{ Impurity (w/w)} = (I_i / N_i) / (I_a / N_a) * 100$$

Where:

- I_i = Integral of the impurity signal
- N_i = Number of protons giving rise to the impurity signal
- I_a = Integral of the API signal
- N_a = Number of protons giving rise to the API signal

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the characterization of pharmaceutical impurities. This application note provides a comprehensive guide for the identification and potential quantification of Lopinavir N2,N5-divalinate. By combining 1D and 2D NMR techniques, a high degree of confidence in the structure of the impurity can be achieved. Furthermore, qNMR offers a direct and accurate method for determining the level of this impurity, ensuring the quality and safety of the Lopinavir drug substance. The principles and protocols outlined here are broadly applicable to the characterization of other process-related impurities and degradation products in pharmaceutical development.

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